

A Comprehensive Technical Guide to Sodium Sulfide (Na₂S)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sulfide

Cat. No.: B031361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **sodium sulfide**, its various hydrated forms, and its relevance in scientific research and development. The information is presented to be a valuable resource for professionals in chemistry, materials science, and drug development.

Core Molecular and Physical Data

Sodium sulfide is an inorganic salt with the chemical formula Na₂S. It exists in an anhydrous form as well as several hydrated forms, most commonly as the nonahydrate (Na₂S·9H₂O).[1] The anhydrous form is a white, crystalline solid, though technical grades may appear yellow to brick-red due to the presence of polysulfides.[1] It is a hygroscopic substance with a characteristic odor of rotten eggs when exposed to moist air, a result of its hydrolysis to form hydrogen sulfide (H₂S).[1][2]

Chemical Identifiers

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different forms of **sodium sulfide**, which are essential for unambiguous identification in research and regulatory contexts.

Compound	CAS Number
Sodium Sulfide (anhydrous)	1313-82-2[3]
Sodium Sulfide Pentahydrate	1313-83-3[3]
Sodium Sulfide Nonahydrate	1313-84-4[3]
Sodium Sulfide Hydrate	27610-45-3

Physicochemical Properties

The physical and chemical properties of **sodium sulfide** and its common hydrates are summarized in the tables below for easy comparison. These properties are critical for designing experiments, developing formulations, and ensuring safe handling.

Table 1: Molecular and Physical Properties of Anhydrous **Sodium Sulfide** (Na₂S)

Property	Value
Molecular Formula	Na ₂ S[3]
Molar Mass	78.0452 g/mol [3]
Appearance	Colorless, hygroscopic solid[3]
Odor	Odor of rotten eggs in moist air[3]
Density	1.856 g/cm ³ [3]
Melting Point	1,176 °C (2,149 °F; 1,449 K)[3]
Boiling Point	Decomposes
Crystal Structure	Antifluorite (cubic), cF12[3]

Table 2: Molecular and Physical Properties of **Sodium Sulfide** Hydrates

Property	Pentahydrate ($\text{Na}_2\text{S}\cdot 5\text{H}_2\text{O}$)	Nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$)
Molar Mass	168.12 g/mol	240.18 g/mol [3]
Appearance	Colorless, hygroscopic solid[3]	Colorless, hygroscopic solid[3]
Density	1.58 g/cm ³ [3]	1.43 g/cm ³ [3]
Melting Point	100 °C[3]	50 °C[3]

Table 3: Solubility Data for **Sodium Sulfide** in Water

Temperature	Solubility (g/100 mL)
0 °C	12.4[3]
20 °C	18.6[3]
50 °C	39[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **sodium sulfide** are crucial for laboratory work. Below are outlines of common procedures.

Synthesis of Sodium Sulfide

Industrial Production: Carbothermic Reduction of Sodium Sulfate

The primary industrial method for producing **sodium sulfide** is the carbothermic reduction of sodium sulfate.[3]

- Reaction: $\text{Na}_2\text{SO}_4 + 2 \text{C} \rightarrow \text{Na}_2\text{S} + 2 \text{CO}_2$
- Procedure Outline:
 - Sodium sulfate is intimately mixed with a carbon source, typically coal.
 - The mixture is heated to high temperatures (800-1000 °C) in a furnace.

- The molten **sodium sulfide** is then separated from the unreacted carbon and ash.
- The crude product can be purified by dissolution in water, filtration, and evaporation.

Laboratory Synthesis

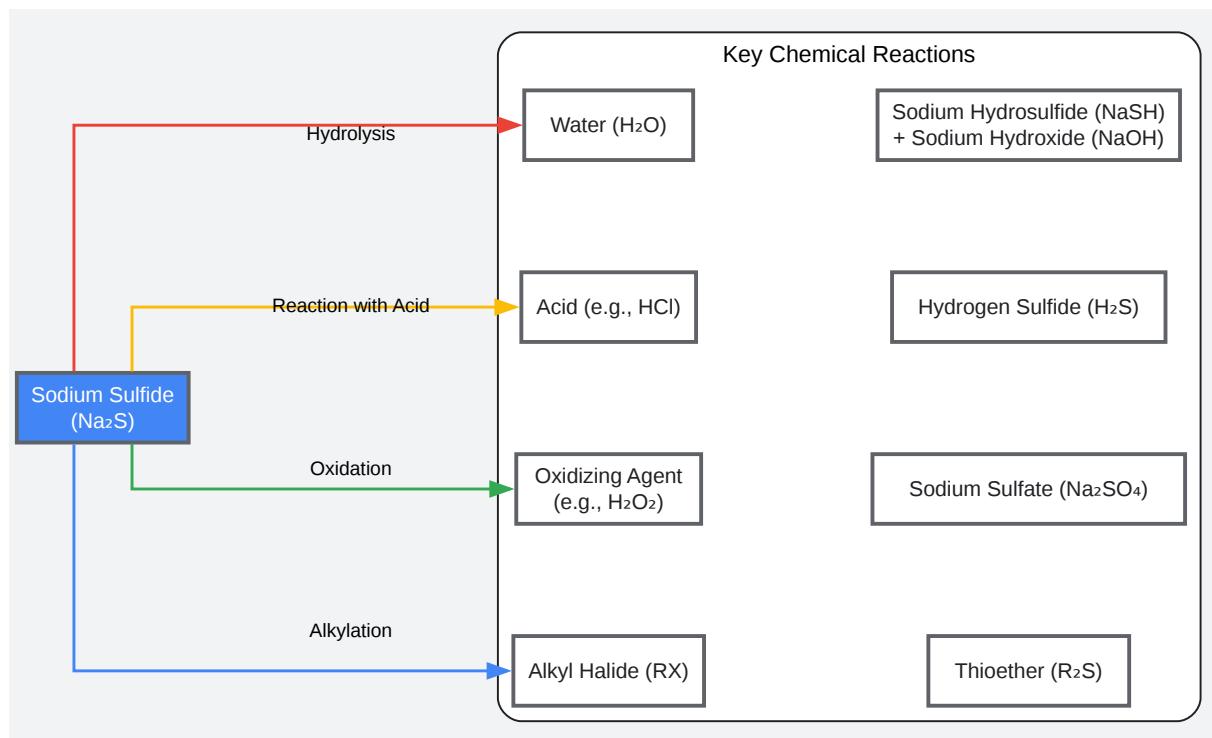
In a laboratory setting, **sodium sulfide** can be prepared by several methods:

- Reaction of Sodium with Sulfur in Anhydrous Ammonia or THF: This method produces anhydrous **sodium sulfide**.[\[3\]](#)[\[4\]](#)
 - Reaction: $2 \text{ Na} + \text{S} \rightarrow \text{Na}_2\text{S}$
 - Caution: This reaction should be carried out under an inert atmosphere due to the high reactivity of sodium metal.
- Reaction of Sodium Hydroxide with Hydrogen Sulfide: This method can be used to prepare solutions of **sodium sulfide** or its hydrates.[\[5\]](#)
 - Reaction: $2 \text{ NaOH} + \text{H}_2\text{S} \rightarrow \text{Na}_2\text{S} + 2 \text{ H}_2\text{O}$
 - Procedure Outline: Hydrogen sulfide gas is bubbled through a solution of sodium hydroxide. The concentration of the resulting **sodium sulfide** solution depends on the initial concentration of the sodium hydroxide and the extent of the reaction.

Quantitative Analysis: Iodometric Titration

A common method for determining the concentration of sulfide in a sample is iodometric titration.[\[6\]](#)

- Principle: Sulfide ions are oxidized by a known excess of iodine in an acidic solution. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.
- Reactions:
 - $\text{S}^{2-} + \text{I}_2 \rightarrow \text{S} + 2 \text{I}^-$
 - $\text{I}_2 + 2 \text{S}_2\text{O}_3^{2-} \rightarrow 2 \text{I}^- + \text{S}_4\text{O}_6^{2-}$

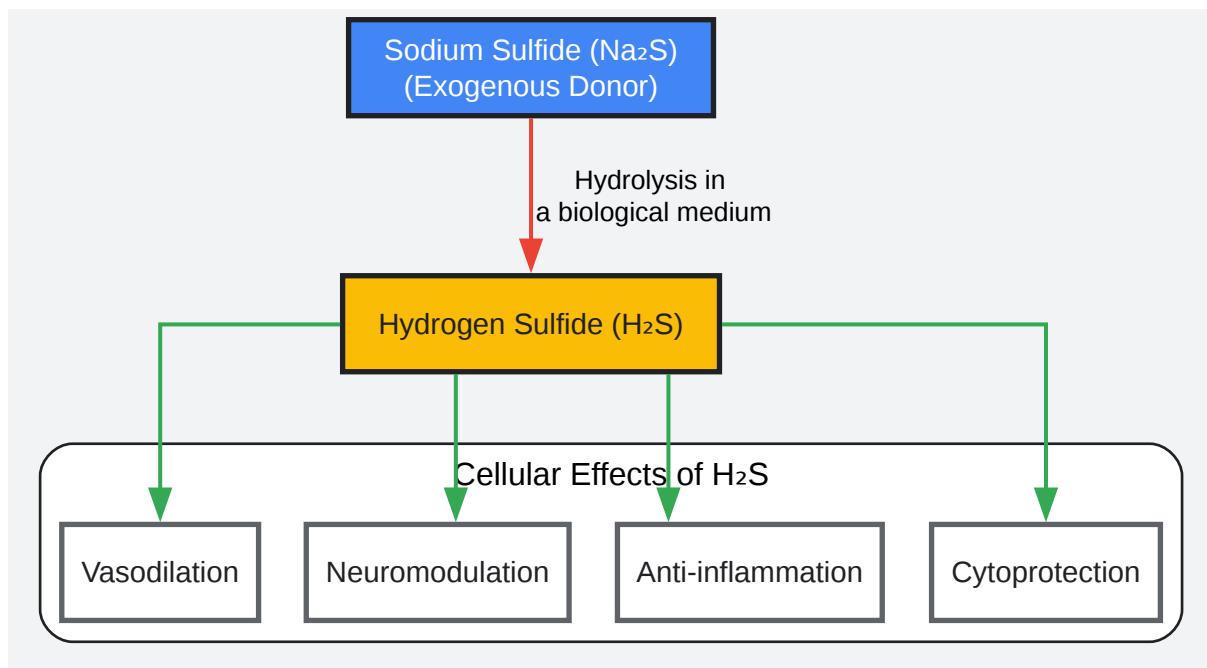

- Procedure Outline:

- The sulfide-containing sample is added to an acidic solution containing a known excess of a standard iodine solution.
- The solution is then titrated with a standard sodium thiosulfate solution using a starch indicator.
- The disappearance of the blue starch-iodine complex indicates the endpoint.
- The amount of sulfide is calculated from the difference between the initial amount of iodine and the amount that reacted with the thiosulfate.

Chemical Reactions and Biological Role

Key Chemical Reactions

Sodium sulfide is a versatile reagent in both inorganic and organic chemistry.


[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **sodium sulfide**.

Role in Biological Systems: A Hydrogen Sulfide Donor

Sodium sulfide itself is not a primary signaling molecule in biological systems. However, it serves as a potent and rapid donor of hydrogen sulfide (H₂S), a recognized gasotransmitter with significant physiological roles.^{[7][8]} H₂S is involved in various signaling pathways, modulating processes such as vasodilation, neuromodulation, and inflammation.^{[7][8]}

The diagram below illustrates the role of **sodium sulfide** as an H₂S donor and the general downstream effects of H₂S in a biological context.

[Click to download full resolution via product page](#)

Caption: Role of Na₂S as an H₂S donor in biological systems.

Crystal Structure

Anhydrous **sodium sulfide** adopts the antifluorite crystal structure.[3] In this arrangement, the sodium (Na⁺) and sulfide (S²⁻) ions are organized in a cubic lattice. The Na⁺ ions occupy the positions that would be taken by fluoride ions in a fluorite (CaF₂) structure, while the larger S²⁻ ions are located in the positions of the calcium ions.[3]

Caption: 2D representation of the antifluorite crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium sulfide synthesis: a Six-step production Process [jamgroupco.com]

- 2. youtube.com [youtube.com]
- 3. Sodium sulfide - Wikipedia [en.wikipedia.org]
- 4. Sodium sulfide - Sciencemadness Wiki [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. nemi.gov [nemi.gov]
- 7. H₂S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Sodium Sulfide (Na₂S)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031361#cas-number-and-molecular-data-for-sodium-sulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com